molecular formula C8H12FNO2 B13251512 3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile

3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile

Cat. No.: B13251512
M. Wt: 173.18 g/mol
InChI Key: MVDJBSNPYJHUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals with improved efficacy and selectivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and selectivity, making this compound particularly valuable in drug discovery and development .

Properties

Molecular Formula

C8H12FNO2

Molecular Weight

173.18 g/mol

IUPAC Name

3-(3-fluoro-2-hydroxypropyl)oxolane-3-carbonitrile

InChI

InChI=1S/C8H12FNO2/c9-4-7(11)3-8(5-10)1-2-12-6-8/h7,11H,1-4,6H2

InChI Key

MVDJBSNPYJHUKK-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CC(CF)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.